diethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes ethyl and dimethylphenyl groups attached to a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,5-DIETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Introduction of the Ethyl Groups: Ethyl groups are introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a carbamoylation reaction, where the triazole ring is reacted with a dimethylphenyl isocyanate.
Final Esterification: The final step involves esterification to introduce the carboxylate groups, typically using alcohols and acid catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4,5-DIETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The dimethylphenyl group may interact with hydrophobic pockets in proteins, influencing their function. The compound’s overall structure allows it to participate in hydrogen bonding and van der Waals interactions, modulating biological pathways.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
3,5-Diethyl-1H-1,2,4-triazole: This compound shares the triazole core but lacks the carbamoyl and carboxylate groups, making it less versatile in chemical reactions.
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar ester group but differs in the substitution pattern on the triazole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound has a different core structure but shares some functional groups, leading to similar biological activities.
The uniqueness of 4,5-DIETHYL 1-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N4O5 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
diethyl 1-[2-(3,5-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H22N4O5/c1-5-26-17(24)15-16(18(25)27-6-2)22(21-20-15)10-14(23)19-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,19,23) |
InChI Key |
KHXOKSDKCATVEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC(=C2)C)C)C(=O)OCC |
Origin of Product |
United States |
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